molecular formula C27H47N9O10S2 B104310 Trypanothione CAS No. 96304-42-6

Trypanothione

カタログ番号: B104310
CAS番号: 96304-42-6
分子量: 721.9 g/mol
InChIキー: LZMSXDHGHZKXJD-VJANTYMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trypanothione [N1,N8-bis(glutathionyl)spermidine] is a unique low-molecular-mass dithiol that is essential for the survival and pathogenicity of trypanosomatid parasites, including those causing African trypanosomiasis, Chagas disease, and leishmaniasis . Unlike mammals, which utilize the glutathione/glutathione reductase system, these parasites rely exclusively on the this compound/trypanothione reductase (TryR) system to maintain their intracellular redox balance and defend against oxidative stress . This fundamental difference makes the this compound pathway a prime target for the development of selective antiparasitic drugs . In research, this compound is critical for studying the parasite's antioxidant defense mechanism. It serves as the central electron donor for a cascade that detoxifies reactive oxygen and nitrogen species generated by the host's immune response . This reducing power is channeled through intermediate proteins like tryparedoxin to peroxidases, such as tryparedoxin peroxidase, which neutralize harmful peroxides . Furthermore, this compound directly reduces vital enzymes like ribonucleotide reductase, which is necessary for DNA synthesis and parasite replication . The compound's reactivity is enhanced compared to glutathione due to the lower pKa of its thiol groups (approximately 7.4) and its dithiol nature, making it a more potent reductant under physiological conditions . This product is offered to support high-throughput screening campaigns, mode-of-action studies, and enzymatic assays aimed at discovering and validating novel inhibitors of this compound metabolism . Inhibiting key enzymes in its pathway, such as this compound reductase (TryR) or this compound synthetase (TryS), has been proven to stall parasite growth and reduce infectivity, underscoring their value as druggable targets . Research use of this compound is foundational for advancing therapeutic strategies against neglected tropical diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMSXDHGHZKXJD-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242197
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96304-42-6
Record name Trypanothione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96304-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trypanothione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Catalytic Mechanism of this compound Synthetase

This compound biosynthesis occurs via two ATP-dependent ligation steps catalyzed by TryS. In the first step, the N8N^8-amine of spermidine reacts with the glycine carboxyl group of glutathione (GSH) to form glutathionylspermidine (Gsp). The second step involves the analogous conjugation of another GSH molecule to the N1N^1-amine of spermidine, yielding T(SH)2_2. The reaction stoichiometry consumes two ATP molecules per T(SH)2_2 synthesized, with hydrolysis driving the energetically unfavorable amide bond formation.

TryS exhibits species-specific kinetic properties. For Trypanosoma brucei TryS (TbTbTryS), the apparent KmK_m for GSH is 0.05 mM, while Trypanosoma cruzi TryS (TcTcTryS) and Leishmania infantum TryS (LiLiTryS) show higher affinities (0.57 mM and 0.25 mM, respectively). Substrate inhibition by GSH is observed in TbTbTryS at concentrations >1 mM, necessitating optimized reaction conditions.

Table 1. Kinetic Parameters of Recombinant TryS Across Species

ParameterTbTbTrySTcTcTrySLiLiTryS
KmK_m GSH (mM)0.050.570.25
KmK_m Spermidine (mM)0.120.310.18
VmaxV_{\text{max}} (μmol·min⁻¹·mg⁻¹)4.23.82.9
Substrate Inhibition (GSH)>1 mMAbsent>0.5 mM

Data derived from.

Heterologous Expression and Recombinant Production

Recombinant TryS from T. brucei, T. cruzi, and L. infantum has been successfully expressed in Escherichia coli BL21(DE3) or Tuner(DE3) strains using pET-15b, pRSET-B, and pET-28c(+) vectors, respectively. N-terminal His-tag fusion proteins facilitate purification via nickel-affinity chromatography, yielding 4–8 mg of enzyme per liter of culture with >95% purity. Activity retention post-purification is confirmed using coupled assays monitoring NADH oxidation or inorganic phosphate (Pi) release.

Chemical and Analytical Characterization

HPLC-Based Quantification of Thiols

This compound quantification relies on derivatization with monobromobimane (mBBr), a thiol-specific fluorophore. Cells are lysed in 40 mM HEPES (pH 8.0) containing 2 mM mBBr, incubated at 70°C for 3 minutes, and acidified with methanesulfonic acid. Derivatized thiols are resolved via reversed-phase HPLC using a C18 column (4.6 × 150 mm) with a gradient of 0.25% camphorsulfonic acid (pH 2.64) to 25% 1-propanol. T(SH)2_2 elutes at 22–24 minutes, with quantification against GSH and synthetic T(SH)2_2 standards.

Kinetic Assays for TryS Activity

Two principal assays monitor TryS activity:

  • LDH/PK Coupled Assay : Measures ATP consumption via NADH oxidation at 340 nm. Reactions contain 150 μM ATP, 2 mM spermidine, and species-optimized GSH concentrations.

  • BIOMOL GREEN Endpoint Assay : Detects Pi release using a molybdate-malachite green reagent, with absorbance read at 620 nm after 15-minute incubations.

Both assays operate at room temperature (20–25°C) and use 10% DMSO to solubilize inhibitors during screening.

Purification Strategies for this compound

Affinity Chromatography

Recombinant TryS purification employs immobilized metal affinity chromatography (IMAC) with Ni²⁺-NTA resin. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, and 10% glycerol ensures stability during storage at -80°C.

Thiol-Specific Enrichment

T(SH)2_2 is isolated from parasite lysates using thiol-selective resins (e.g., Thiopropyl Sepharose). Elution with 20 mM dithiothreitol (DTT) recovers reduced thiols, which are subsequently alkylated for structural analysis.

Applications in Drug Discovery

TryS as a Chemotherapeutic Target

RNA interference (RNAi) studies in T. brucei demonstrate 90% mortality upon TryS knockdown, validating its essentiality. Small-molecule inhibitors (e.g., MOL2008, EAP1-47) reduce intracellular T(SH)2_2 levels by >80%, correlating with parasite death.

High-Throughput Screening (HTS) Platforms

Optimized BIOMOL GREEN assays enable HTS of TryS inhibitors. A Z’-factor >0.7 confirms robustness, with hit compounds showing IC50_{50} values ranging from 0.81–3.5 μM .

化学反応の分析

Types of Reactions

    Oxidation: Trypanothione undergoes oxidation to form this compound disulfide.

    Reduction: The disulfide form can be reduced back to the thiol form by this compound reductase.

    Substitution: It can participate in substitution reactions where the thiol groups are involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: NADPH in the presence of this compound reductase.

    Substitution: Various electrophiles can react with the thiol groups under neutral to slightly basic conditions.

Major Products

    Oxidation: this compound disulfide.

    Reduction: Reduced this compound.

    Substitution: Thiol-substituted derivatives depending on the electrophile used.

科学的研究の応用

Target for Antiparasitic Drug Development

Trypanothione synthetase (TryS), the enzyme responsible for synthesizing this compound, has been identified as a potential drug target due to its essentiality for parasite survival. High-throughput screening of chemical libraries has led to the identification of several inhibitors that effectively decrease intracellular this compound levels in T. brucei, demonstrating their potential as therapeutic agents against trypanosomiasis .

Inhibitors and Synergistic Drug Combinations

Research has shown that existing FDA-approved drugs can be repurposed to target this compound-related pathways. For instance, combinations of antihistamines and antifungal agents have exhibited synergistic effects against Trypanosoma cruzi, the causative agent of Chagas disease. These combinations have demonstrated significant efficacy in reducing parasitemia in murine models, highlighting the potential for developing new treatment regimens based on this compound modulation .

Mechanism of Action Studies

Studies investigating the mechanism of action of various compounds on this compound reductase (the enzyme that recycles this compound) have provided insights into how these drugs can disrupt the redox balance within parasites. For example, epigallocatechin gallate (EGCG) has been shown to inhibit this enzyme in Leishmania promastigotes, leading to increased oxidative stress and parasite death .

This compound Synthetase Inhibitors

A notable study involved the screening of over 63,000 compounds to identify inhibitors of TryS. The lead compound DDD86243 was found to significantly inhibit TryS activity, resulting in a marked decrease in this compound levels and impaired growth of T. brucei in vitro . This study exemplifies how targeting this compound metabolism can lead to effective antiparasitic strategies.

Synergistic Effects in Drug Combinations

In another case, researchers identified combinations of drugs that showed enhanced efficacy against T. cruzi. For instance, the combination of clemastine (an antihistamine) and posaconazole (an antifungal) was more effective than either drug alone in reducing parasitemia in infected mice. This finding underscores the importance of exploring drug interactions that target the this compound pathway .

Resistance Mechanisms

Understanding how parasites develop resistance to therapies targeting this compound is critical. Research indicates that while some parasites can adapt by altering their thiol metabolism, targeting unique pathways associated with this compound may mitigate resistance issues commonly seen with other antiparasitic drugs .

Summary Table: Applications and Findings

Application AreaKey FindingsReferences
Drug TargetingThis compound synthetase identified as a key drug target; inhibitors developed with nanomolar potency
Synergistic Drug CombinationsEffective combinations found (e.g., clemastine + posaconazole) reducing parasitemia significantly
Mechanism StudiesEGCG inhibits this compound reductase leading to increased oxidative stress in parasites
Resistance MechanismsTargeting unique pathways may reduce resistance development among parasites

作用機序

類似化合物の比較

類似化合物

    グルタチオン: ヒトを含むほとんどの生物における細胞の酸化還元反応に関与するトリペプチド。

    チオレドキシン: 他のタンパク質の還元を促進することにより、抗酸化剤として作用するタンパク質。

    グルタレドキシン: グルタチオンを補因子として使用する小さな酸化還元酵素。

独自性

トリパノチオンは、その構造、すなわちスペルミジンによって結合された2分子のグルタチオンを含むために、ユニークです。 この構造は、トリパノソーマ科に特異的であり、ヒトには存在しないため、抗寄生虫薬開発のための選択的な標的となります.

類似化合物との比較

Comparison with Similar Compounds

Trypanothione shares functional and structural similarities with other thiol-based redox systems but exhibits distinct biochemical properties. Below is a detailed comparison:

Glutathione (GSH)

  • Structure: Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide, whereas this compound is a spermidine-glutathione conjugate.
  • Function: Both act as antioxidants, but GSH is regenerated by glutathione reductase (GR) in mammals, while this compound is reduced by TR in parasites .
  • Enzyme Specificity: TR cannot reduce GSH disulfide (GSSG), and GR cannot reduce TS₂, highlighting evolutionary divergence in substrate recognition .

Homothis compound

  • Structure: Homothis compound replaces spermidine with homospermidine in the conjugate.
  • Activity: It is a substrate for TR but is less abundant in parasites. T. cruzi TR reduces homothis compound disulfide with ~60% efficiency compared to TS₂ .

Bis(glutathionyl)spermine

  • Structure : A spermine-glutathione conjugate analog.
  • Substrate Activity : Bis(glutathionyl)spermine disulfide is efficiently reduced by TR, with kinetic parameters (kcat/Km) comparable to TS₂, suggesting broad substrate flexibility in TR .

Thioredoxin (Trx) System

  • Function: The Trx system (Trx/Trx reductase/NADPH) overlaps with this compound in redox regulation but is mechanistically distinct.
  • Structural Differences : TR shares a similar fold with GR and Trx reductase but has a divergent C-terminal domain that prevents NADPH binding in a manner analogous to GR .

Table 1: Comparative Biochemical Properties of Thiol Systems

Compound/System Structure Reductase Enzyme Redox Potential (mV) Substrate Specificity
This compound (T(SH)₂) Spermidine-GSH conjugate This compound reductase (TR) -240 TS₂, bis(glutathionyl)spermine
Glutathione (GSH) γ-Glu-Cys-Gly tripeptide Glutathione reductase (GR) -230 GSSG only
Thioredoxin (Trx) Small redox-active protein Thioredoxin reductase (TrxR) -270 Disulfides in proteins

Table 2: Inhibitor Binding Affinities for this compound Reductase

Compound ΔG (kcal/mol) Ki (nM) Target Site Reference
Std-TryR (Control) -11.30 5.19 TS₂ binding cavity
Aryl-substituted imidazole 8 -10.86 11.00 Competitive with TS₂
Quinoxaline M2 -10.50* 15.20* NADPH-binding cavity
Theaflavin (natural) -9.80* 220* Allosteric site

*Estimated values from docking studies.

Key Differences in Drug Targeting

  • Species Specificity: this compound synthetase (TryS) inhibitors show species-specific efficacy. For example, T. brucei TryS is inhibited by N,N'-bis(benzyl)diamines (IC₅₀ = 12 µM), while L. infantum TryS is more sensitive to paullone derivatives (IC₅₀ = 8 µM) .
  • Structural Determinants : Mutagenesis studies reveal that TR’s catalytic cysteine residues (Cys52/Cys57 in T. congolense) are critical for activity, analogous to GR but distinct from TrxR .

Research Findings and Implications

Inhibitor Design: Aryl-substituted imidazoles and quinoxaline derivatives mimic TS₂ binding, achieving nM-level Ki values .

Natural Products : Theaflavin and camptothecin dock into TR’s active site with moderate affinity, offering scaffolds for antiparasitic drug development .

Subversive Substrates : Bis(glutathionyl)spermine acts as a "turncoat" inhibitor, competing with TS₂ while being metabolized by TR .

生物活性

Introduction

Trypanothione, a unique thiol compound found predominantly in trypanosomatids, plays a crucial role in the redox metabolism of these parasites. Its biological activity is primarily mediated through its interaction with various enzymes, particularly this compound reductase (TR), which is essential for maintaining cellular redox homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and recent research findings.

Structure and Function

This compound is chemically defined as N1,N8-bis(glutathionyl)spermidine (T(SH)₂). It consists of two glutathione molecules linked to a spermidine backbone. This structure allows it to participate in various biochemical processes, including detoxification of xenobiotics, reduction of oxidized proteins, and maintenance of thiol-redox homeostasis.

Key Functions of this compound

  • Redox Regulation : Acts as a reducing agent in cellular environments, counteracting oxidative stress.
  • Detoxification : Involved in the neutralization of harmful compounds such as methylglyoxal and nitric oxide.
  • Antioxidant Defense : Protects cellular components from oxidative damage.

This compound Reductase (TR)

TR is a flavoenzyme that catalyzes the reduction of oxidized this compound (T(S)₂) back to its reduced form (T(SH)₂) using NADPH as an electron donor. This enzyme is critical for the survival of trypanosomatids, making it an attractive target for drug development.

Inhibition Studies

Recent studies have identified several inhibitors of TR that show promise as therapeutic agents against diseases caused by Trypanosoma species. For instance:

  • High-Throughput Screening : A screening campaign identified nine novel classes of TR inhibitors that demonstrated significant antiparasitic activity against Trypanosoma brucei .
  • Chemical Validation : Inhibitors targeting this compound synthetase (TryS), another enzyme involved in this compound biosynthesis, have shown potent effects on parasite growth .

Case Study 1: Antiparasitic Activity

A study reported the identification of substituted 2-(3-aminophenyl) oxazolopyridines that exhibited an EC50 of 2 nM against Trypanosoma brucei. These compounds were orally bioavailable and effectively cured infected mice at low doses .

Case Study 2: TR Inhibitors in T. cruzi Infection

Research demonstrated that TR inhibitors significantly reduced parasitemia and mortality in animal models infected with Trypanosoma cruzi. However, the exact mechanism by which these compounds exert their antiparasitic effects remains to be fully elucidated .

Table 1: Summary of TR Inhibitors and Their Biological Activities

Compound ClassTarget EnzymeEC50 (nM)Effectiveness
Substituted OxazolopyridinesThis compound Reductase2Cured mice infected with T. brucei
Urea DerivativesThis compound SynthetaseVariesInhibited growth in vitro
Novel Chemical ScaffoldsThis compound ReductaseVariesReduced parasitemia in vivo

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Transfer : TR facilitates electron transfer from NADPH to T(S)₂, maintaining the reduced state necessary for cellular functions.
  • Oxidative Stress Response : By reducing reactive oxygen species (ROS), this compound protects cells from oxidative damage.
  • Protein Thiol Homeostasis : It plays a role in maintaining protein thiol groups in their reduced forms, which is vital for protein function.

Q & A

Q. How can machine learning improve virtual screening for this compound synthetase (TryS) inhibitors?

  • Methodological Answer : Train models on curated datasets of known TryS inhibitors (e.g., from ChEMBL) using features like molecular descriptors, docking scores, and MD-derived binding energies. Validate predictions with enzymatic assays and in vitro parasite viability tests. Use SHAP analysis to interpret model decisions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trypanothione
Reactant of Route 2
Trypanothione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。